Oxytocin, phe(2)-orn(8)-

Vue d'ensemble

Description

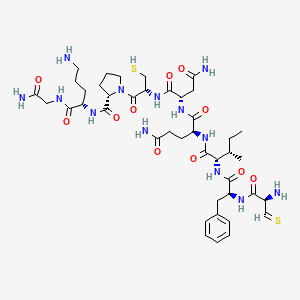

Oxytocin, phe(2)-orn(8)- is a synthetic analogue of the naturally occurring hormone oxytocin. Oxytocin is a nonapeptide hormone that plays a crucial role in social bonding, reproduction, and childbirth. The modification at positions 2 and 8 with phenylalanine and ornithine, respectively, alters its biological activity and stability, making it a compound of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, phe(2)-orn(8)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Fmoc-SPPS (9-fluorenylmethoxycarbonyl solid-phase peptide synthesis): This is the most commonly used method due to its efficiency and safety.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of oxytocin analogues involves scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Oxidation: Oxytocin analogues can undergo oxidation, particularly at the cysteine residues, forming disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Various amino acid derivatives and coupling reagents under controlled conditions.

Major Products:

Oxidation: Formation of disulfide-linked peptides.

Reduction: Formation of reduced peptides with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Applications De Recherche Scientifique

Neurobiology and Behavioral Science

Social Behavior and Bonding

- Oxytocin's Role : Oxytocin is often referred to as the "love hormone" due to its involvement in social bonding and attachment behaviors. Research indicates that modifications like phe(2)-orn(8)- can enhance its binding affinity to receptors, potentially amplifying its effects on social behaviors.

- Case Studies : Studies have shown that oxytocin administration can improve social cognition in individuals with autism spectrum disorders (ASD), suggesting that modified forms like phe(2)-orn(8)- may have therapeutic potential in enhancing social skills in affected populations.

Stress and Anxiety Reduction

- Mechanism : Oxytocin has been linked to the modulation of stress responses. The modified compound may provide a more effective means of reducing anxiety-related behaviors by enhancing receptor activation in the brain.

- Research Findings : A study published in Psychoneuroendocrinology demonstrated that oxytocin administration could lower cortisol levels during stressful situations, indicating a potential application for treating anxiety disorders.

Reproductive Health

Labor Induction and Lactation

- Clinical Applications : Oxytocin is widely used in obstetrics for inducing labor and managing postpartum hemorrhage. The modified version, phe(2)-orn(8)-, may offer improved efficacy or reduced side effects compared to natural oxytocin.

- Clinical Trials : Ongoing trials are assessing the effectiveness of this modified compound in enhancing uterine contractions with fewer adverse effects on maternal and fetal health.

Therapeutic Uses in Psychiatry

Depression and PTSD

- Potential Benefits : Given its role in emotional regulation, oxytocin has been explored as a treatment for depression and post-traumatic stress disorder (PTSD). The enhanced stability of phe(2)-orn(8)- may improve therapeutic outcomes.

- Evidence from Studies : A clinical trial indicated that oxytocin administration could reduce symptoms of PTSD by promoting feelings of safety and trust among patients.

Pharmacological Research

Drug Development

- Innovative Formulations : The modification of oxytocin to create compounds like phe(2)-orn(8)- allows researchers to develop new formulations that may have better pharmacokinetic profiles, leading to more effective treatments.

- Research Insights : Investigations into the pharmacodynamics of this compound have shown promising results in animal models, suggesting potential applications in human medicine.

Mécanisme D'action

Oxytocin, phe(2)-orn(8)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. This binding activates intracellular signaling pathways involving phospholipase C (PLC) and the release of intracellular calcium ions . The increased calcium levels lead to various physiological responses, including muscle contraction and neurotransmitter release . The modification at positions 2 and 8 may enhance receptor binding affinity and stability, leading to prolonged effects .

Comparaison Avec Des Composés Similaires

Oxytocin: The natural hormone with a similar structure but without the modifications at positions 2 and 8.

Vasopressin: Another nonapeptide hormone with similar functions but different amino acid sequences.

Demoxytocin: A synthetic analogue with modifications to enhance stability and activity.

Uniqueness: Oxytocin, phe(2)-orn(8)- is unique due to its specific modifications, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying the structure-activity relationships of peptide hormones and developing therapeutic agents .

Activité Biologique

Oxytocin, phe(2)-orn(8)- is a synthetic analogue of the naturally occurring hormone oxytocin, which plays significant roles in social bonding, reproduction, and childbirth. This modified compound has garnered attention for its altered biological activity and stability due to substitutions at positions 2 and 8 with phenylalanine and ornithine, respectively. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Oxytocin

Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It primarily targets the oxytocin receptor (OXTR), which is a G-protein-coupled receptor involved in various physiological processes including uterine contraction and lactation . The synthetic analogue, oxytocin, phe(2)-orn(8)-, enhances certain biological activities compared to natural oxytocin.

Target of Action : Oxytocin, phe(2)-orn(8)- predominantly interacts with the OXTR. This interaction influences neuronal activity and neurotransmitter release, crucial for its physiological effects.

Biochemical Pathways : The compound is involved in the osteoclastogenesis inhibitory factor (OPG)/receptor activator of nuclear factor kappa-B ligand (RANKL) signaling pathway, which is essential for its anti-osteoporosis effects.

Molecular Mechanism : Its action involves binding interactions with biomolecules that lead to enzyme inhibition or activation and alterations in gene expression. The compound's effects are mediated through increases in intracellular calcium levels in target cells .

Biological Activity

The biological activity of oxytocin, phe(2)-orn(8)- can be summarized as follows:

Case Studies

- Animal Model Studies : Research has shown that varying dosages of oxytocin, phe(2)-orn(8)- in rat models exhibit different thresholds for biological effects. For instance, dosages between 1 nM and 10 nM have been identified as critical for inducing significant physiological responses .

- In Vitro Studies : Laboratory experiments demonstrate that oxytocin, phe(2)-orn(8)- can enhance calcium mobilization from intracellular stores in neuronal cells, indicating its potential for modulating neuronal excitability and neurotransmitter release .

- Clinical Implications : The unique properties of this analogue suggest potential therapeutic applications in treating conditions related to social dysfunctions or hormonal imbalances. Its selective action on OXTR makes it a candidate for developing targeted therapies .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O11S2/c1-3-22(2)34(54-39(63)27(51-35(59)24(44)20-67)17-23-9-5-4-6-10-23)41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,20,22,24-30,34,68H,3,7-8,11-19,21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYJBXQZRHPHRD-OVCMMVBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179500 | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-41-3 | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.